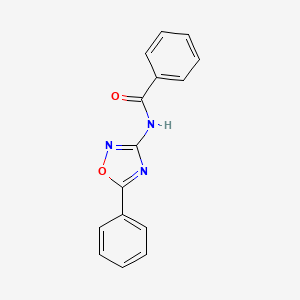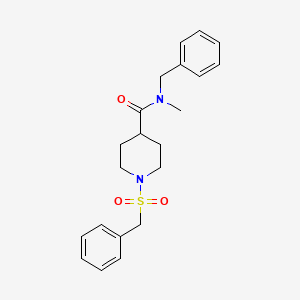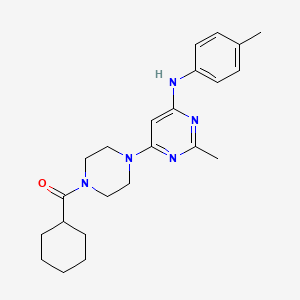
N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide belongs to a class of heterocyclic compounds known as oxadiazoles. These compounds feature a five-membered ring containing two carbons, one oxygen atom, and two nitrogen atoms. The replacement of two methylene groups in the furan ring with nitrogen atoms leads to the formation of oxadiazoles. Notably, 1,3,4-oxadiazoles and 1,2,4-oxadiazoles are well-studied due to their diverse chemical and biological properties .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide. One common method involves the cyclization of an appropriate amide with hydrazine hydrate under specific conditions. The resulting oxadiazole ring is then functionalized to introduce the phenyl group.
Industrial Production:: While industrial-scale production methods may vary, researchers typically optimize the synthetic route to achieve high yields and purity. These methods often involve efficient coupling reactions and purification steps.
Chemical Reactions Analysis
Reactions:: N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide can undergo various reactions, including:
Oxidation: Oxidative processes can modify the phenyl or oxadiazole moieties.
Reduction: Reduction reactions may lead to the formation of corresponding amines.
Substitution: Substituents on the phenyl ring can be replaced using appropriate reagents.
Hydrazine hydrate: Used for cyclization.
Acids/Bases: Employed for functional group transformations.
Metal catalysts: Facilitate coupling reactions.
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield N-phenylbenzamide derivatives, while reduction could lead to N-phenylhydrazine derivatives.
Scientific Research Applications
N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide finds applications in various fields:
Medicinal Chemistry: Its derivatives exhibit antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities.
Drug Development: Commercial drugs like Furamizole (an antibacterial agent) and Raltegravir (an antiviral drug) contain the 1,3,4-oxadiazole ring.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide stands out due to its unique structure. Similar compounds include other oxadiazoles, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles.
Properties
Molecular Formula |
C15H11N3O2 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C15H11N3O2/c19-13(11-7-3-1-4-8-11)16-15-17-14(20-18-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19) |
InChI Key |
QHXUBSSLVZPTLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2,2-Dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11334883.png)
![5-(4-methylphenyl)-3-(pyridin-4-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11334897.png)
![5-(4-Acetylpiperazin-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11334915.png)


![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11334922.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11334924.png)
![4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11334940.png)
![3-propoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11334943.png)
![{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(phenyl)methanone](/img/structure/B11334948.png)
![10-(3,4-dimethoxyphenyl)-8-(4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11334950.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11334956.png)
![N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)furan-2-carboxamide](/img/structure/B11334961.png)
